molecular formula C16H14N2O3 B5542472 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one

7,8-dimethoxy-2-phenylphthalazin-1(2H)-one

Cat. No.: B5542472
M. Wt: 282.29 g/mol
InChI Key: IACDUASPIAJPBI-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-phenylphthalazin-1(2H)-one is a high-purity chemical compound offered for research and development purposes. It belongs to the phthalazinone class of heterocyclic compounds, which are of significant interest in medicinal and organic chemistry. The structure features a phthalazin-1(2H)-one core substituted with methoxy groups at the 7 and 8 positions and a phenyl ring on the nitrogen atom at position 2. Researchers can utilize this compound as a key synthetic intermediate or building block for the preparation of more complex molecules. The methoxy functional groups can influence the electronic properties of the system and may be important for specific biological interactions. While the specific biological profile of this exact compound may not be fully characterized, phthalazinone derivatives are widely studied in pharmaceutical research for their potential pharmacological activities. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. The buyer assumes responsibility for confirming the product's identity and purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethoxy-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-9-8-11-10-17-18(12-6-4-3-5-7-12)16(19)14(11)15(13)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACDUASPIAJPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 7,8 Dimethoxy 2 Phenylphthalazin 1 2h One

Historical and Pioneering Synthetic Approaches to Phthalazinone Derivatives

The foundational chemistry for the synthesis of phthalazinone derivatives was established through classical condensation reactions. One of the most fundamental and enduring methods involves the cyclocondensation of a 2-acylbenzoic acid derivative with a hydrazine (B178648). This approach, often requiring elevated temperatures and acidic or basic catalysts, has been a cornerstone in the construction of the phthalazinone ring system.

Historically, the synthesis would typically proceed by reacting a phthalic anhydride (B1165640) with a hydrazine. In the context of the target molecule, an early conceptual route would involve the reaction of a suitably substituted phthalic anhydride, in this case, 3,4-dimethoxyphthalic anhydride, with phenylhydrazine (B124118). The initial reaction forms an intermediate N-acylhydrazine, which then undergoes intramolecular cyclization and dehydration to yield the final phthalazinone product. These early methods, while effective, often suffered from drawbacks such as harsh reaction conditions, long reaction times, and the generation of byproducts, necessitating extensive purification.

Modernized and Optimized Synthetic Pathways

Contemporary synthetic chemistry has introduced a variety of more efficient and selective methods for the construction of phthalazinone derivatives, which can be applied to the synthesis of 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one. A plausible and optimized pathway for the synthesis of the target compound would commence with the preparation of the key intermediate, 3,4-dimethoxyphthalic acid or its anhydride. One potential route to this intermediate is the oxidation of 4,5-dimethoxy-o-xylene. researchgate.netnih.govyoutube.commdpi.com

Once the 3,4-dimethoxyphthalic anhydride is obtained, the final step is the condensation with phenylhydrazine. nih.govresearchgate.netaustinpublishinggroup.comekb.eg Modern iterations of this reaction often employ catalysts to improve yields and reduce reaction times. Transition-metal catalysis, particularly with palladium, has been influential in the synthesis of phthalazinones, although these are often for more complex, substituted derivatives. For a direct condensation, acid catalysts like acetic acid are commonly used, often under reflux conditions.

A typical modern laboratory-scale synthesis could be represented by the following two-stage process:

Stage 1: Synthesis of 3,4-Dimethoxyphthalic Anhydride

Starting MaterialReagentConditionsProduct
4,5-Dimethoxy-o-xyleneOxidizing agent (e.g., KMnO₄, O₂/V₂O₅ catalyst)Heat3,4-Dimethoxyphthalic acid
3,4-Dimethoxyphthalic acidDehydrating agent (e.g., Acetic anhydride)Heat3,4-Dimethoxyphthalic anhydride

Stage 2: Synthesis of this compound

Reactant 1Reactant 2SolventConditionsProduct
3,4-Dimethoxyphthalic anhydridePhenylhydrazineGlacial Acetic AcidRefluxThis compound

This modernized approach benefits from more readily available starting materials and more controlled reaction conditions compared to some of the pioneering efforts.

Green Chemistry Principles and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including phthalazinones. These strategies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of this compound, several green chemistry approaches can be envisioned. One prominent technique is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times for the condensation of phthalic anhydrides with hydrazines, often leading to higher yields and cleaner reactions. In some cases, this can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.

The use of greener solvents is another key aspect. Traditional solvents like glacial acetic acid, while effective, can be corrosive and present disposal challenges. Research into the use of more benign solvents, such as water or ethanol, for phthalazinone synthesis is an active area. Furthermore, the development of reusable solid acid catalysts to replace soluble acids like acetic acid aligns with green chemistry principles by simplifying product isolation and minimizing waste.

Total Synthesis and Fragment Coupling Strategies

The synthesis of this compound is best described as a convergent synthesis, which is a type of fragment coupling strategy. In this approach, different parts of the molecule are synthesized separately and then joined together in the final stages.

In this case, the two key fragments are:

The 3,4-dimethoxyphthalic anhydride fragment.

The phenylhydrazine fragment.

The synthesis of the phthalic anhydride derivative can be considered a sub-synthesis. As previously mentioned, this could start from a simpler aromatic compound like veratrole (1,2-dimethoxybenzene) or 4,5-dimethoxy-o-xylene. researchgate.netgoogle.com The synthesis of phenylhydrazine is a standard industrial process.

Advanced Spectroscopic and Crystallographic Elucidation of 7,8 Dimethoxy 2 Phenylphthalazin 1 2h One Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one, both ¹H and ¹³C NMR data are crucial for confirming its proposed structure.

In the ¹³C NMR spectrum, the carbonyl carbon (C1) of the phthalazinone ring is expected to be the most downfield signal, typically appearing around δ 160 ppm. The aromatic carbons of both the phthalazinone and phenyl rings would resonate in the range of δ 120-150 ppm. The carbons of the two methoxy (B1213986) groups would be observed further upfield, generally in the δ 55-65 ppm region.

A supporting information document from a Royal Society of Chemistry publication provides NMR data for a range of synthesized compounds, though this compound is not explicitly identified among them. rsc.org However, the general procedures described for recording NMR spectra, typically on 300, 400, or 500 MHz spectrometers using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as solvents, are standard for this class of compounds. rsc.orgrsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm)
Aromatic (Phthalazinone) 7.5 - 8.5
Aromatic (N-Phenyl) 7.0 - 7.8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~160
Aromatic (Phthalazinone & Phenyl) 120 - 150

Mass Spectrometry (MS) Fragmentation Analysis and Mechanistic Insights

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (C₁₆H₁₄N₂O₃, 282.29 g/mol ).

Electron impact (EI) mass spectrometry of phthalazinone derivatives often reveals characteristic fragmentation patterns. raco.cat A common fragmentation pathway involves the cleavage of the N-N bond and subsequent loss of small molecules. For this compound, potential fragmentation could include the loss of the phenyl group (C₆H₅), the methoxy groups (CH₃O), or carbon monoxide (CO). The study of fragmentation patterns of related fused phthalazine-1,4-dione derivatives has shown complex pathways, including the loss of nitrogen and carbon monoxide. raco.cat While specific high-resolution mass spectrometry (HRMS) data for the target compound is not available in the provided search results, such analysis would be essential to confirm the elemental composition of the parent ion and its major fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment m/z Possible Origin
[M]⁺ 282 Molecular ion
[M - CH₃]⁺ 267 Loss of a methyl radical
[M - OCH₃]⁺ 251 Loss of a methoxy radical
[M - CO]⁺ 254 Loss of carbon monoxide
[M - C₆H₅]⁺ 205 Loss of the phenyl group
[C₆H₅N₂]⁺ 105 Phenyl diazenyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected in the region of 1650-1690 cm⁻¹. The C-N stretching vibration would likely appear in the 1300-1400 cm⁻¹ range. The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would likely be observed as strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be just below 3000 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Phthalazinone derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum due to π-π* and n-π* transitions within the aromatic and carbonyl systems. nih.gov The presence of the extended conjugation and the methoxy substituents would influence the position and intensity of these absorption maxima (λmax). It is expected that this compound will show strong absorptions in the UV region, likely between 200 and 400 nm.

Table 4: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Amide) 1650 - 1690
C=C (Aromatic) 1450 - 1600
C-O (Methoxy) 1000 - 1300
C-H (Aromatic) > 3000

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the searched literature, studies on similar molecules can provide valuable insights. For instance, the crystal structure of 2-phenylphthalazin-1(2H)-one has been determined, revealing a nearly planar phthalazinone ring system. It is expected that the dimethoxy-substituted derivative would also possess a largely planar phthalazinone core. The phenyl group at the N2 position would likely be twisted out of the plane of the phthalazinone ring to minimize steric hindrance. The methoxy groups at C7 and C8 would also adopt specific conformations relative to the aromatic ring. X-ray diffraction would also elucidate any intermolecular interactions, such as π-π stacking or hydrogen bonding, that dictate the crystal packing.

Mechanistic Organic Chemistry and Reactivity of 7,8 Dimethoxy 2 Phenylphthalazin 1 2h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phthalazinone Core

The phthalazinone core of 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one possesses a unique electronic landscape that influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The benzene (B151609) ring of the phthalazinone system is generally considered electron-deficient due to the electron-withdrawing effect of the fused pyridazinone ring. However, the presence of two methoxy (B1213986) groups at the C-7 and C-8 positions significantly modulates this reactivity.

Electrophilic Aromatic Substitution:

The two methoxy groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. In the case of this compound, the potential sites for electrophilic attack on the phthalazinone's benzene ring are C-5 and C-6. Due to the directing effect of the methoxy groups, electrophiles would be expected to substitute at these positions. However, the inherent electron-deficient nature of the phthalazinone ring system can make these reactions challenging, often requiring forcing conditions.

While specific studies on the electrophilic substitution of this compound are not extensively documented, related phthalazinedione derivatives have been shown to undergo reactions such as nitration, nitrosation, and bromination. researchgate.net For instance, the coupling with diazonium salts to form arylazo derivatives has been reported for other phthalazinedione systems. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings containing a good leaving group. libretexts.orgyoutube.comlibretexts.org The phthalazinone ring system, being electron-poor, can theoretically undergo SNAr if a suitable leaving group is present on the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

Functional Group Transformations and Derivatization Strategies

The functional groups present in this compound, namely the lactam (cyclic amide) and the methoxy groups, offer several avenues for derivatization.

Reactions at the Lactam Moiety:

The lactam functionality is a key site for chemical modification. One of the most common transformations is the conversion of the carbonyl group into a more reactive species. For instance, treatment of phthalazinones with chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can convert the lactam carbonyl into a chloro-substituent, yielding a 1-chlorophthalazine (B19308) derivative. researchcommons.org This chloro derivative is an excellent precursor for introducing various nucleophiles. researchcommons.org

For example, the resulting 1-chloro-7,8-dimethoxy-2-phenylphthalazine could react with:

Alkoxides: Reaction with sodium ethoxide would yield the corresponding 1-ethoxy derivative. researchcommons.org

Amines and Hydrazines: These can displace the chloride to form amino or hydrazino derivatives. researchcommons.org

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles can also be introduced. researchcommons.org

Furthermore, the lactam nitrogen can be involved in derivatization, although in 2-substituted phthalazinones like the title compound, this position is already occupied. However, in related N-unsubstituted phthalazinones, N-alkylation is a common strategy. nih.gov

Modification of Methoxy Groups:

The methoxy groups can potentially be cleaved to yield the corresponding dihydroxyphthalazinone derivative. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting diol would be a versatile intermediate for further functionalization, for example, through etherification or esterification reactions.

Derivatization via Hydrazide Intermediates:

A powerful strategy for elaborating the phthalazinone scaffold involves the introduction of a hydrazide group. While this often starts from an ester-functionalized phthalazinone, it highlights the potential for creating complex derivatives. nih.gov For instance, an acetohydrazide derivative of a phthalazinone can be reacted with various electrophiles like active methylene (B1212753) compounds, ketones, and acid chlorides to synthesize a wide array of new heterocyclic systems attached to the phthalazinone core. nih.govnih.gov

Photochemical and Thermal Reaction Pathways

The stability of this compound under photochemical and thermal conditions is an important consideration for its application and persistence.

Photochemical Pathways:

Thermal Reaction Pathways:

The thermal stability of phthalazinone derivatives has been investigated, particularly in the context of high-performance polymers like poly(phthalazinone ether ketone)s (PPEKs). nih.gov These studies indicate that the phthalazinone moiety generally exhibits high thermal stability. The thermal degradation of PPEK resins in a nitrogen atmosphere shows decomposition processes occurring at temperatures around 520 °C and 590 °C. nih.gov The initial degradation is sometimes attributed to the rearrangement or crosslinking of the phthalazinone moieties, while the higher temperature degradation is associated with the cleavage of ether and carbonyl bonds in the polymer backbone. nih.gov

For discrete molecules like this compound, thermal decomposition in an inert atmosphere would likely involve the fragmentation of the heterocyclic ring system. nih.gov In an oxidizing atmosphere, decomposition typically occurs at slightly higher temperatures initially, suggesting interaction with oxygen to form a more stable intermediate before subsequent breakdown. nih.gov The presence of substituents on the phenyl ring has been shown to influence the initial decomposition temperature of related heterocyclic systems. nih.gov

Catalytic Transformations Involving this compound

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including phthalazinones. rsc.orgrsc.org The nitrogen and oxygen atoms within the phthalazinone core can act as directing groups, enabling regioselective C-H bond functionalization. rsc.orgrsc.org

Several catalytic systems have been developed for the C-H functionalization of the phthalazinone scaffold:

Rhodium(III)-Catalyzed Reactions: Rh(III) catalysts have been successfully employed for the C-H functionalization of 1-(2H)-phthalazinones at the C-8 position. acs.org This allows for reactions such as oxidative alkenylation, hydroarylation, and iodination. acs.org While this directs to the C-8 position, the principles could potentially be adapted for other positions depending on the substitution pattern and catalyst system. Rh(III) catalysts have also been used for the annulation of phthalazinones with allenes to form indazole derivatives. mdpi.com

Ruthenium(II)-Catalyzed Reactions: Ru(II) catalysts have been reported for the ortho-C(sp²)-H acylmethylation of N-arylphthalazine-1,4-diones. researchgate.net They have also been used for C-H amidation and subsequent carbocyclization reactions. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are not only crucial for the synthesis of the phthalazinone core itself via carbonylation reactions but also for subsequent C-H functionalization, such as sulfonation and halogenation. researchgate.net

For this compound, the most likely site for directed C-H activation on the phthalazinone's benzene ring would be the C-5 position, ortho to the C-4a-N1 amide bond, which can participate in chelation. The phenyl ring at the N-2 position is also a prime candidate for ortho-C-H functionalization, a common reaction manifold for N-aryl heterocycles. researchgate.net

Table 1: Examples of Catalytic C-H Functionalization on Phthalazinone Scaffolds

Catalyst System Reaction Type Position Functionalized Reference
Rh(III) Alkenylation, Iodination C-8 acs.org
Rh(III) Annulation with allenes C-H on N-aryl ring mdpi.com
Ru(II) Acylmethylation ortho-C-H on N-aryl ring researchgate.net
Ru(II) Hydroxyalkylation ortho-C-H on N-aryl ring rsc.org

Reaction Kinetics and Thermodynamics of Chemical Processes

Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not widely available in the literature. However, insights can be drawn from related systems.

Reaction Kinetics:

Kinetic studies on the hydrolysis of N-substituted phthalimides, which share the o-acylaryl-amide structural feature, have been performed. nih.gov For example, the hydrolysis of N-(2-methoxyphenyl)phthalimide catalyzed by tertiary amines has been shown to proceed through a monocationic amide intermediate. nih.gov The pseudo-first-order rate constants for the reaction of this intermediate with water and hydroxide (B78521) ions have been determined. nih.gov Such studies provide a framework for understanding the kinetics of reactions involving the cleavage of the amide bond in the phthalazinone ring under various conditions.

The kinetics of thermal degradation of polymers containing phthalazinone units have also been investigated. Methods like the Kissinger method have been used to determine the degradation activation energy (Ea) for the thermal decomposition processes. nih.gov These analyses help in quantifying the thermal stability of the phthalazinone core.

Thermodynamics:

The thermodynamic properties of chemical reactions, such as changes in enthalpy (ΔH) and entropy (ΔS), are crucial for predicting reaction feasibility and equilibrium positions. While specific thermodynamic data for reactions of this compound are scarce, general principles of physical organic chemistry can be applied. For instance, the stability of intermediates in substitution reactions, such as the Meisenheimer complex in SNAr, is a key thermodynamic factor. libretexts.org

For complex chemical systems, thermodynamic properties can be derived from equations of state (EoS) if sufficient experimental data are available. gfz-potsdam.de However, for a specific molecule like this compound, such detailed thermodynamic characterization would require dedicated calorimetric and spectroscopic studies.

Molecular Recognition and Biological Interaction Studies of 7,8 Dimethoxy 2 Phenylphthalazin 1 2h One in Vitro/mechanistic Focus

Identification of Molecular Targets through Mechanistic Investigations (In Vitro)

The initial step in characterizing a compound like 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one involves identifying its molecular targets within a biological system. In vitro techniques are fundamental to this process. For phthalazinone derivatives, a common approach is to screen them against panels of human cancer cell lines to determine their antiproliferative effects. For instance, novel phthalazin-1(2H)-one derivatives have been tested against human ovarian carcinoma (A2780), human lung carcinoma (NCI-H460), and human breast adenocarcinoma (MCF-7) cell lines. The primary aim of these initial screens is to ascertain cytotoxic or cytostatic activity, which then guides further mechanistic investigations to pinpoint the specific proteins, enzymes, or nucleic acids the compound interacts with to elicit this effect.

Quantitative Analysis of Ligand-Target Binding Interactions (In Vitro)

Once a potential molecular target is identified, the next step is to quantify the binding affinity between the ligand (This compound ) and its target. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed. These methods provide key quantitative data, such as the dissociation constant (Kd), which indicates the strength of the ligand-target interaction. For example, fluorescence spectroscopy has been used to study the binding of novel 1,2-benzothiazine derivatives to DNA, confirming a groove-binding mechanism. Such quantitative data is crucial for establishing a clear structure-activity relationship (SAR) and for optimizing the compound's structure to enhance binding affinity and selectivity.

Enzymatic Modulation and Inhibition Mechanisms

Many drugs exert their effects by modulating the activity of enzymes. Investigating the inhibitory potential of This compound against specific enzymes is a key part of its characterization. Standard enzyme inhibition assays are used to determine the concentration of the compound required to reduce enzyme activity by 50% (IC50). For example, the Ellman's method is a well-established technique for evaluating cholinesterase inhibitors.

Further kinetic studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These studies are critical for understanding how the compound interacts with the enzyme—whether it binds to the active site, an allosteric site, or the enzyme-substrate complex.

Receptor Interaction Profiles and Cellular Pathway Perturbations (Cellular Level, In Vitro)

Beyond direct enzyme inhibition, it is important to understand how a compound affects cellular signaling pathways. This involves treating cultured cells with the compound and observing its effects on specific receptor-mediated pathways. For instance, researchers have investigated the impact of novel compounds on the epidermal growth factor receptor (EGFR) pathway, which is often dysregulated in cancer. Techniques like Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins, providing insight into which pathways are being modulated. The antiproliferative activity of phthalazinone derivatives has been evaluated in various cancer cell lines, which is a first step to understanding their impact on cellular pathways.

Structure-Based Molecular Docking and Dynamics Simulations of Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and predicting how a ligand binds to its target protein. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions. For example, docking studies have been used to elucidate the interactions of pyrazolo-pyrimidinone derivatives with the ATP binding site of the EGFR tyrosine kinase.

MD simulations can further assess the stability of the ligand-protein complex over time. These computational approaches are invaluable for rational drug design, helping to refine the structure of a compound to improve its binding affinity and selectivity for its intended molecular target.

Theoretical and Computational Chemistry Approaches to 7,8 Dimethoxy 2 Phenylphthalazin 1 2h One

Quantum Chemical Calculations of Electronic Structure and Reactivity (Ab-initio & DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one, these methods would elucidate its electronic structure, reactivity, and spectroscopic properties.

Ab-initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. Density Functional Theory (DFT) is another powerful quantum mechanical method that maps the electron density to determine the energy of a system. kallipos.gr DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost.

For this compound, these calculations would typically yield:

Optimized Molecular Geometry: The most stable 3D arrangement of atoms.

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Vibrational Frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure.

While specific data for the title compound is not available, studies on similar heterocyclic compounds routinely employ these methods to understand their chemical behavior. nih.gov

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

ParameterMethodBasis SetCalculated Value (Hypothetical)Significance
Total Energy DFT (B3LYP)6-311++G(d,p)-X HartreesThermodynamic stability reference
HOMO Energy DFT (B3LYP)6-311++G(d,p)-Y eVElectron-donating ability
LUMO Energy DFT (B3LYP)6-311++G(d,p)-Z eVElectron-accepting ability
HOMO-LUMO Gap DFT (B3LYP)6-311++G(d,p)(Y-Z) eVChemical reactivity and kinetic stability
Dipole Moment DFT (B3LYP)6-311++G(d,p)W DebyesPolarity and intermolecular interactions

Note: This table is illustrative and does not represent actual published research data.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve exploring the different spatial arrangements (conformers) of the molecule and their relative energies.

This is particularly important for understanding the orientation of the phenyl ring relative to the phthalazinone core and the positioning of the two methoxy (B1213986) groups. The rotation around the N-C single bond connecting the phenyl group and the phthalazinone nitrogen is a key degree of freedom.

The process involves:

Systematic or Stochastic Search: Rotating the rotatable bonds to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each conformer to find its local energy minimum.

Plotting the Energy Landscape: Visualizing the potential energy surface as a function of the key dihedral angles. This landscape reveals the low-energy, and therefore most probable, conformations.

Studies on other bicyclic systems have shown that even subtle changes in conformation can significantly impact biological activity.

Molecular Dynamics Simulations for Solvent Effects and Conformational Ensembles

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, taking into account factors like solvent and temperature. For this compound, MD simulations would be crucial for understanding its behavior in a biological environment (typically water).

An MD simulation would involve:

Placing the molecule in a simulated box of solvent molecules (e.g., water).

Assigning initial velocities to all atoms.

Solving Newton's equations of motion for every atom over a series of small time steps (femtoseconds).

The resulting trajectory provides a wealth of information, including:

Conformational Ensembles: The collection of conformations the molecule adopts over time, and their populations.

Solvent Effects: How water molecules arrange around the solute and form hydrogen bonds, which can influence the preferred conformation and solubility.

Stability of Ligand-Protein Complexes: If docked into a target protein, MD simulations can assess the stability of the binding pose and the key interactions over time. nih.gov

MD simulations on related PARP inhibitors have been used to confirm the stability of their binding to the enzyme's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

QSAR studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like phthalazinone derivatives, a QSAR model can predict the activity of new, unsynthesized analogs.

The development of a QSAR model for a series including this compound would follow these steps:

Data Set Collection: Assembling a series of phthalazinone analogs with experimentally measured biological activity (e.g., IC₅₀ values for PARP inhibition). nih.gov

Descriptor Calculation: For each molecule, calculating a range of molecular descriptors that quantify various aspects of its structure (e.g., topological, electronic, steric, and hydrophobic properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical equation relating the descriptors to the biological activity. nih.govwikipedia.org

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets.

QSAR studies on phthalazinone-based PARP inhibitors have highlighted the importance of specific structural features for potent inhibition, providing a framework for designing new and more effective compounds. nih.govnih.gov

Table 2: Example of Descriptors Used in QSAR Models for Phthalazinone Derivatives

Descriptor ClassExample DescriptorsRelevance to Activity
Electronic HOMO/LUMO energies, Dipole momentGoverns electrostatic and covalent interactions with the target.
Steric Molecular weight, Molar refractivity, OvalityRelates to the size and shape complementarity with the binding site.
Topological Wiener index, Balaban indexEncodes information about molecular branching and connectivity.
Hydrophobic LogPInfluences membrane permeability and hydrophobic interactions.

Virtual Screening Methodologies for Mechanistic Probe Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as an enzyme or receptor. If one were searching for new mechanistic probes based on the this compound scaffold, several virtual screening approaches could be employed.

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein (e.g., PARP1). Compounds are computationally "docked" into the active site of the protein, and their binding affinity is estimated using a scoring function. This can identify novel compounds that fit well within the binding pocket. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, this approach uses a set of known active compounds (like potent phthalazinone inhibitors) as a template. The screening then searches for other molecules in a database that have a similar shape or pharmacophore (the essential 3D arrangement of functional groups required for activity).

These screening methods can efficiently prioritize a smaller number of compounds for experimental testing, accelerating the discovery of new and potentially more effective molecules.

Design and Synthetic Exploration of 7,8 Dimethoxy 2 Phenylphthalazin 1 2h One Analogues and Derivatives

Systematic Modification of the Phthalazinone Core

The phthalazin-1(2H)-one core is a versatile scaffold that allows for chemical modification at several positions, primarily the N2 and C4 positions, to modulate biological activity. nih.gov The fundamental synthesis of the phthalazinone ring system is typically achieved through the condensation of a γ-keto acid or a 2-acylbenzoic acid derivative with a hydrazine (B178648), such as phenylhydrazine (B124118), to yield the N2-substituted product. iiste.org

Modification at the N2-Position: The nitrogen atom at the 2-position is a common site for introducing diversity. While the parent compound features a phenyl group, this position can be functionalized with various alkyl or arylalkyl chains. A common strategy involves the N-alkylation of a phthalazinone precursor using haloalkanes. For example, 2-(2-bromoethyl)phthalazinones can be prepared by reacting the parent phthalazinone with an excess of 1,2-dibromoethane, which then serve as key intermediates for further functionalization. nih.gov

Modification at the C4-Position: The C4-position offers another critical handle for structural modification. One established route involves the conversion of the C4-keto group (in a phthalazinedione precursor) or a substituent on the benzo-ring to a leaving group. For instance, treatment of a phthalazinone with phosphorus pentachloride can introduce a chloro substituent at the C4 position. iiste.org This 4-chloro-phthalazine derivative is a highly reactive precursor that can undergo nucleophilic substitution with a variety of amines, thiols, and other nucleophiles to generate diverse libraries of C4-substituted analogues. iiste.org Another approach is the bromination of a C4-alkyl group, such as in 4-methylphthalazinone, using N-bromosuccinimide to create a 4-(bromomethyl)phthalazinone, which is also a versatile intermediate for introducing new functionalities. nih.gov

The table below summarizes key modification sites on the phthalazinone core.

Interactive Table: Key Positions for Phthalazinone Core Modification
Position Type of Modification Synthetic Strategy Purpose of Modification
N2 Alkylation, Arylation Reaction with haloalkanes or boronic acids. Introduce side chains to explore new binding pockets or alter solubility.
C4 Substitution Introduction of a leaving group (e.g., -Cl) followed by nucleophilic displacement. Introduce a wide range of functional groups (amines, ethers, etc.) to modulate activity. nih.goviiste.org
C4-Alkyl Halogenation Wohl-Ziegler bromination of a C4-methyl group. Creates a reactive handle for linking larger moieties. nih.gov
Benzo Ring Electrophilic Substitution Nitration, Halogenation (dependent on existing substituents). Modulate electronic properties and metabolic stability.

Diversification at the Phenyl Substituent

The N2-phenyl group of 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one is a primary target for diversification to explore SAR. The electronic and steric properties of substituents on this phenyl ring can profoundly influence the molecule's conformation, binding affinity, and pharmacokinetic properties.

Strategies for diversification involve the synthesis of the phthalazinone core using a library of substituted phenylhydrazines. By starting with various mono- or di-substituted phenylhydrazines (e.g., carrying chloro, methyl, methoxy (B1213986), or trifluoromethyl groups at the ortho, meta, or para positions), a wide range of analogues can be generated.

Research on related 4-aryl and 4-benzylphthalazinones has shown that substituents on the phenyl ring are critical for biological activity. For example, in a series of 4-benzyl-2H-phthalazin-1-ones designed as PARP-1 inhibitors, meta-substitution on the benzyl (B1604629) ring was found to be optimal for achieving low nanomolar cellular activity. researchgate.net Similarly, studies on other phthalazinone derivatives have shown that compounds bearing phenyl or other heteroaromatic groups exhibit high activity, underscoring the importance of the nature of the aryl substituent. osf.io These principles can be directly applied to the N2-phenyl ring of the target compound.

Interactive Table: Conceptual Design for N2-Phenyl Substituent Diversification

Position on Phenyl Ring Substituent Type Rationale
Para- Electron-donating (e.g., -OCH₃, -CH₃) May enhance π-π stacking interactions or improve metabolic stability.
Para- Electron-withdrawing (e.g., -Cl, -CF₃) Can alter electronic distribution, introduce new polar contacts, or block metabolic sites.
Meta- Hydrogen-bond donor/acceptor (e.g., -OH, -NH₂) To probe for specific hydrogen-bonding interactions within a target's active site.
Ortho- Bulky group (e.g., -isopropyl) To induce a conformational twist in the phenyl ring relative to the phthalazinone core, potentially leading to improved selectivity.

Alterations of Dimethoxy Groups and Substituent Effects on Reactivity and Interactions

The 7,8-dimethoxy groups on the phthalazinone core are powerful electron-donating substituents that significantly influence the electronic character of the molecule. libretexts.org A methoxy group activates an aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.org In this compound, these groups make the benzo portion of the heterocycle highly electron-rich.

This increased electron density can affect the molecule's properties in several ways:

Reactivity: The electron-rich ring is more susceptible to oxidation and may participate more readily in charge-transfer or π-π stacking interactions with biological targets.

Binding Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, providing additional anchoring points within a receptor or enzyme active site.

Conformation: The presence of two adjacent methoxy groups can influence the planarity of the ring system and may have steric implications for binding.

While specific studies on the systematic alteration of the 7,8-dimethoxy groups are not prevalent, the known SAR of related inhibitors confirms the importance of alkoxy substituents. researchgate.net Synthetic exploration could involve replacing one or both methoxy groups with other substituents to probe their role. For example, replacing a methoxy group with a hydroxyl group would introduce a hydrogen bond donor, while replacement with an ethoxy group would increase lipophilicity.

Interactive Table: Predicted Effects of Modifying Dimethoxy Groups

Modification Predicted Effect on Reactivity Predicted Effect on Interactions
Demethylation (to dihydroxy) Increases susceptibility to oxidation. Introduces strong hydrogen bond donor capabilities.
Replacement with -H Reduces the electron-donating nature of the ring system. Removes hydrogen bond accepting sites.
Replacement with -F Introduces an electron-withdrawing inductive effect. May introduce halogen bonds or alter metabolic profile.
Replacement with -OCF₃ Introduces a strongly lipophilic and electron-withdrawing group. Alters electronic and steric profile significantly.

Structure-Activity Relationship (SAR) Principles Derived from Analogue Studies (Mechanistic Focus)

SAR studies on the broader class of phthalazinone derivatives have yielded key principles that can guide the design of analogues of this compound. The location of substituents has been shown to be critical for both potency and selectivity.

A key mechanistic insight comes from studies where a functional moiety was placed at different positions on the core. In one study, dithiocarbamate-phthalazinone hybrids were synthesized with the dithiocarbamate (B8719985) group at either the N2 or C4 position. The resulting analogues showed significant differences in activity and selectivity against various human cancer cell lines, demonstrating that the placement of a pharmacophore dramatically alters the biological profile. nih.gov Specifically, compounds with the substituent at N2 were more active against A2780 and MCF-7 cell lines, while those with the substituent at C4 were more selective for the NCI-H460 cell line. nih.gov

Further SAR principles have been derived from studies targeting specific enzymes or receptors:

For Antiasthmatic Activity: The nature of the substituent at the C4-position (e.g., phenyl, thienyl) was found to be a major determinant of activity, whereas the length of an alkyl chain at the N2-position had only a slight effect. osf.io

For PDE4 Inhibition: Increased affinity for the target was observed with bulky, more lipophilic derivatives, highlighting the importance of hydrophobic interactions. researchgate.net

Interactive Table: Summary of Structure-Activity Relationship (SAR) Findings for Phthalazinone Analogues

Modification Biological Target/Activity SAR Finding Source
Location of Dithiocarbamate Moiety (N2 vs. C4) Anticancer (various cell lines) Location dictates activity and selectivity profile. nih.gov nih.gov
Substituent at C4 Thromboxane A2 Synthetase Inhibition Heteroaromatic nuclei (e.g., imidazolyl, thiazolyl) are vital for activity. osf.io osf.io
Substitution on N2-Alkyl Chain Bronchodilatory Activity Polar groups on the N2-alkyl chain reduce activity. osf.io osf.io
General Substitution PDE4 Inhibition Bulky, lipophilic groups increase affinity for the rolipram-binding site. researchgate.net researchgate.net

Parallel Synthesis and Combinatorial Approaches to Derivative Libraries

To efficiently explore the SAR of this compound, parallel synthesis and combinatorial chemistry approaches are employed to generate large, diverse libraries of analogues. These methods allow for the rapid assembly of numerous compounds from a set of common building blocks.

A common strategy is solid-phase synthesis using the "split synthesis" method. nih.gov In this approach, a resin support is divided into multiple portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process allows for the exponential generation of unique compounds, with each bead of the resin carrying a single, distinct chemical entity.

For phthalazinone libraries, a scaffold-based approach is often used. A key intermediate, or scaffold, is synthesized that contains one or more reactive handles for diversification. For example, the 4-chlorophthalazinone derivative mentioned previously is an ideal scaffold. iiste.org This intermediate can be arrayed in a multi-well plate and reacted in parallel with a library of different amines or other nucleophiles, leading to a large set of C4-substituted analogues with minimal purification effort.

Another powerful technique is the use of multi-component reactions (MCRs), where three or more reactants combine in a single step to form the final product. MCRs are highly efficient and ideal for building molecular complexity and generating diverse libraries quickly.

The figure below outlines a conceptual combinatorial approach for generating a library based on a versatile phthalazinone intermediate.

Conceptual Flowchart for a Combinatorial Library Synthesis:

Scaffold Synthesis: Synthesize a key intermediate, such as 4-chloro-7,8-dimethoxy-phthalazin-1(2H)-one.

Arraying: Distribute the scaffold into the wells of a microtiter plate.

Parallel Reaction: Add a diverse library of building blocks (e.g., various primary and secondary amines) to the wells, one unique amine per well.

Reaction Execution: Allow the reactions to proceed under controlled conditions (e.g., heating).

Work-up and Screening: After completion, the resulting library of diverse 4-amino-7,8-dimethoxy-phthalazinone derivatives can be directly subjected to high-throughput biological screening.

This combinatorial approach enables the systematic exploration of the chemical space around the parent compound, accelerating the discovery of new derivatives with enhanced potency, selectivity, or improved physicochemical properties.

Emerging Research Directions and Future Perspectives in 7,8 Dimethoxy 2 Phenylphthalazin 1 2h One Research

Integration with Advanced Chemical Biology Techniques (Non-Clinical)

The study of bioactive small molecules like 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one can be significantly enhanced through the integration of advanced chemical biology techniques. These non-clinical approaches are pivotal for elucidating the mechanism of action and identifying the cellular targets of novel compounds. nih.gov

Chemical Proteomics: Techniques such as affinity chromatography and activity-based protein profiling (ABPP) can be employed to identify the specific protein targets of this compound within a complex biological system. This involves designing and synthesizing derivatives of the compound that can be immobilized on a solid support or that incorporate a reactive group for covalent labeling of target proteins.

Photo-affinity Labeling: This powerful technique allows for the identification of direct binding partners of a small molecule in a cellular context. nih.gov A derivative of this compound could be synthesized with a photo-reactive group. Upon exposure to UV light, this derivative would form a covalent bond with its target protein, enabling subsequent identification and characterization.

High-Content Imaging and Cellular Profiling: Automated microscopy and cell imaging platforms can be used to assess the phenotypic effects of this compound on various cellular parameters, such as morphology, proliferation, and organelle function. This can provide valuable clues about its mechanism of action and potential therapeutic applications.

Technique Description Application to this compound
Chemical Proteomics Use of chemical tools to study proteins on a large scale.Identification of direct protein targets in cell lysates.
Photo-affinity Labeling Covalent cross-linking of a small molecule to its target using a photo-reactive group.Pinpointing the specific binding site on a target protein.
High-Content Imaging Automated cellular imaging to assess multiple phenotypic parameters.Characterizing the cellular response to treatment with the compound.

Novel Applications as Chemical Probes in Biological Systems (Non-Clinical)

Chemical probes are small molecules used to study and manipulate biological processes. cureffi.org Given the diverse biological activities reported for the phthalazinone scaffold, this compound and its derivatives represent a promising starting point for the development of novel chemical probes. researchgate.netbenthamdirect.com

The utility of a small molecule as a chemical probe is contingent on its specificity and well-characterized mechanism of action. cureffi.org For this compound, this would necessitate a thorough investigation of its biological targets. Phthalazinone derivatives have been reported to inhibit a range of enzymes, including poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor-2 (VEGFR-2), and various kinases. benthamdirect.comnih.gov Should this compound demonstrate potent and selective inhibition of a particular enzyme, it could be developed as a chemical probe to investigate the role of that enzyme in cellular signaling pathways.

The development of a chemical probe from this compound would involve:

Synthesis of Analogs: Creating a library of related compounds to establish a clear structure-activity relationship (SAR).

Target Validation: Confirming the direct interaction with the intended biological target.

Cellular Activity Profiling: Demonstrating that the compound elicits a specific biological response in cells that is consistent with the modulation of its intended target.

Methodological Advancements in Synthetic Chemistry for Phthalazinone Scaffolds

The synthesis of phthalazinone derivatives is a well-established area of organic chemistry, with numerous methods reported in the literature. nih.govmdpi.comnih.gov Recent advancements have focused on improving the efficiency, diversity, and environmental friendliness of these synthetic routes.

One common approach involves the condensation of a 2-acylbenzoic acid with a hydrazine (B178648). syrris.jp Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of complex phthalazinone derivatives from simple starting materials. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to introduce a wide range of substituents at various positions of the phthalazinone ring, further expanding the chemical space that can be explored. beilstein-journals.org

Synthetic Method Key Features Potential for this compound Analogs
Condensation Reactions Typically involves the reaction of a 2-acylbenzoic acid with a hydrazine.A straightforward method for accessing the core phthalazinone structure.
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step to form the product.Efficient generation of a diverse library of phthalazinone derivatives.
Palladium-Catalyzed Cross-Coupling Enables the formation of carbon-nitrogen and carbon-carbon bonds.Introduction of a wide array of functional groups to the phthalazinone scaffold.

Challenges and Opportunities in Computational Design and Predictive Modeling

Computational methods play an increasingly important role in modern drug discovery and chemical biology. For the phthalazinone scaffold, techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking have been used to design new derivatives with improved biological activity. uq.edu.aunih.gov

QSAR: This method aims to correlate the chemical structure of a series of compounds with their biological activity. A robust QSAR model for phthalazinone derivatives could be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. uq.edu.au

Molecular Docking: This technique predicts the preferred orientation of a small molecule when bound to a target protein. For this compound, docking studies could be used to generate hypotheses about its potential biological targets and to guide the design of more potent analogs. acs.org

A significant challenge in the computational design of novel phthalazinones is the need for high-quality experimental data to build and validate the predictive models. Furthermore, accurately predicting the off-target effects of a compound remains a complex task. However, the continued development of more sophisticated algorithms and the increasing availability of structural data for biological macromolecules present exciting opportunities for the rational design of novel phthalazinone-based compounds.

Unexplored Mechanistic Pathways and Novel Target Identification (In Vitro)

While a number of biological targets for the phthalazinone scaffold have been identified, there is still a vast potential for discovering novel mechanisms of action and identifying new cellular targets. benthamdirect.comnih.gov Phenotypic screening, where compounds are tested for their ability to induce a particular cellular phenotype without prior knowledge of their target, is a powerful approach for uncovering unexpected biological activities. nuvisan.com

Once a bioactive phthalazinone derivative is identified through a phenotypic screen, a process known as target deconvolution is required to identify its molecular target. pharmaron.com This can be achieved through a combination of experimental approaches, including:

Genetic Approaches: CRISPR-based screening and RNA interference (RNAi) can be used to identify genes that, when perturbed, mimic or reverse the phenotype induced by the compound. nuvisan.compharmaron.com

Proteomic Approaches: As mentioned earlier, chemical proteomics and photo-affinity labeling are powerful methods for directly identifying the protein targets of a small molecule. nih.gov

The application of these unbiased, genome-wide approaches to this compound and other phthalazinone derivatives is likely to reveal novel and unexpected biological activities, opening up new avenues for research and therapeutic development.

Q & A

Q. What are the optimal synthetic routes for preparing 7,8-dimethoxy-2-phenylphthalazin-1(2H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols starting with functionalized phthalic anhydride derivatives. A common approach includes:

Formation of the phthalazinone core : Reacting substituted phthalic anhydrides with hydrazine derivatives under reflux conditions in ethanol or acetic acid .

Introduction of methoxy groups : Electrophilic substitution or nucleophilic aromatic substitution using methoxy-containing reagents (e.g., methyl iodide in the presence of silver oxide) .

Phenyl group incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with phenylboronic acid derivatives .

Q. Critical parameters :

  • Temperature : Higher temperatures (80–120°C) accelerate ring closure but may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl group introductions .

Methodological tip : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

Key analytical techniques :

  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons from the phenyl and phthalazinone moieties resonate between δ 7.2–8.5 ppm .
    • ¹³C NMR : Carbonyl groups (C=O) are observed at δ 160–165 ppm; methoxy carbons at δ 55–60 ppm .
  • Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical mass (e.g., C₁₇H₁₅N₂O₃: 295.1083) with <5 ppm error .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the planarity of the phthalazinone ring and dihedral angles between substituents .

Q. Common pitfalls :

  • Impurity interference : Use preparative HPLC to isolate pure fractions before analysis.
  • Solvent residues : Dry samples thoroughly under vacuum to avoid solvent peaks in NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

Experimental design :

Variation of substituents :

  • Replace methoxy groups with electron-withdrawing (e.g., nitro) or electron-donating (e.g., amino) groups to modulate electronic effects .
  • Modify the phenyl ring with halogens (e.g., Cl, Br) to enhance lipophilicity and target binding .

Biological assays :

  • In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or neurotransmitter receptors (e.g., serotonin receptors) using fluorescence polarization assays .
  • Cellular cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Q. Data interpretation :

  • Correlate substituent electronic properties (Hammett σ values) with activity trends.
  • Use molecular docking to predict binding modes to target proteins (e.g., PDB: 2J4M for kinase targets) .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. XRD) for structurally complex derivatives?

Case example : Discrepancies in dihedral angles between XRD and DFT-optimized structures may arise from crystal packing forces. Resolution workflow :

Validate computational models : Compare DFT-optimized geometries (B3LYP/6-31G*) with XRD data to identify non-covalent interactions (e.g., π-π stacking) .

Dynamic NMR studies : Probe conformational flexibility in solution by variable-temperature NMR (e.g., coalescence temperatures for rotating substituents) .

Cross-validate with IR spectroscopy : Confirm hydrogen bonding patterns (e.g., N-H stretching at 3200–3400 cm⁻¹) that influence solid-state vs. solution structures .

Q. How can fluorimetric studies elucidate the photophysical properties of this compound for sensing applications?

Experimental setup :

  • Emission spectroscopy : Measure fluorescence quantum yields (Φ) in solvents of varying polarity (e.g., hexane vs. DMSO) to assess intramolecular charge transfer (ICT) .
  • Stokes shift analysis : Large shifts (>100 nm) indicate strong ICT, useful for designing pH or metal ion sensors .

Q. Data application :

  • Metal ion detection : Quenching of fluorescence intensity in the presence of Cu²⁺ or Fe³⁺ (detection limits calculated via Stern-Volmer plots) .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

Tools and parameters :

  • ADMET prediction : Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration .
    • Metabolic stability : CYP450 enzyme interactions (e.g., CYP3A4 inhibition risk) .
  • Molecular dynamics (MD) simulations : Simulate binding stability to target receptors over 100 ns trajectories (RMSD <2.0 Å indicates stable complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.